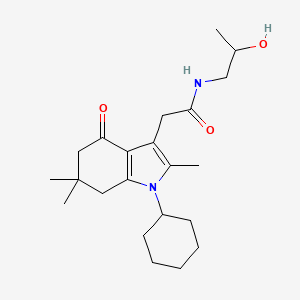![molecular formula C24H34N2O3 B6092917 methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6092917.png)
methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and bacteria. It may also work by interfering with the normal functioning of cellular processes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have potent antimicrobial activity, making it effective against a wide range of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate for lab experiments is its high purity and yield during synthesis. This makes it a reliable and consistent compound for use in research. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate. One potential direction is further studies on its mechanism of action, which could lead to the development of more effective drugs. Another direction is the exploration of its potential as an antimicrobial agent, which could have significant applications in medicine and public health. Additionally, research on the potential toxicity of this compound could lead to the development of safer handling and storage methods.
Méthodes De Synthèse
The synthesis of methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate involves the reaction between 7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-ene and methyl 4-formylbenzoate in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
Methyl 4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate has shown potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been shown to have significant antimicrobial and anticancer activity, making it a promising candidate for further research.
Propriétés
IUPAC Name |
methyl 4-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-29-23(28)21-10-8-20(9-11-21)22(27)26-15-13-24(18-26)12-5-14-25(17-24)16-19-6-3-2-4-7-19/h8-11,19H,2-7,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGUYFHZVLGEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6092852.png)
hydrazone](/img/structure/B6092854.png)
![4-[2-(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6092859.png)



![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-4-nitrobenzamide](/img/structure/B6092891.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6092898.png)
![2-[3-(8-quinolinyloxy)propoxy]benzonitrile](/img/structure/B6092921.png)
![1-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B6092922.png)

![1-[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-furyl]-N,N-dimethylmethanamine](/img/structure/B6092949.png)
